molecular formula C18H16FNO4S2 B2921731 Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932303-78-1

Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B2921731
CAS RN: 932303-78-1
M. Wt: 393.45
InChI Key: QJVAVOKJUJKQHW-UHFFFAOYSA-N
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Description

Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, also known as DMFBC, is a novel compound that has been synthesized and studied extensively in the field of medicinal chemistry. DMFBC belongs to the class of benzothiophene derivatives, which have shown promising pharmacological properties in various therapeutic areas.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibition by Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. NF-κB inhibition by Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has been shown to reduce the severity of inflammation in various diseases.
Biochemical and Physiological Effects:
Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has been found to possess various biochemical and physiological effects that are relevant to its therapeutic potential. Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of HDACs. Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has also been found to reduce the production of pro-inflammatory cytokines and enzymes by inhibiting the activity of NF-κB.
Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has been shown to possess antioxidant activity by reducing the oxidative stress in cells. Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has also been found to improve cognitive function in animal models of Alzheimer's disease by reducing the oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has several advantages for lab experiments, such as its high yield and good purity. Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is also stable under various conditions, making it suitable for various assays and experiments. However, Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

Future research on Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate should focus on its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies should investigate the optimal dosage and administration routes of Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate for maximum therapeutic efficacy. Future research should also focus on the development of novel analogs of Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate with improved pharmacological properties.

Synthesis Methods

The synthesis of Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves the reaction of 4-fluoro-1-benzothiophene-2-carboxylic acid with 2,5-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to obtain the final product, Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate. This synthesis method has been optimized to achieve a high yield of Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate with good purity.

Scientific Research Applications

Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Inflammation is a crucial process in various diseases such as arthritis, atherosclerosis, and inflammatory bowel disease. Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has also been shown to reduce the severity of inflammation in animal models of arthritis and colitis.
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the loss of neurons in the brain. Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has been found to possess neuroprotective activity by reducing the oxidative stress and inflammation in the brain. Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S2/c1-10-7-8-11(2)13(9-10)20-26(22,23)17-15-12(19)5-4-6-14(15)25-16(17)18(21)24-3/h4-9,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVAVOKJUJKQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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